7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
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Overview
Description
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, a carbonitrile group, and a thienopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a stirred suspension of 7-bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde in dichloromethane is treated with acetic acid and 3-methylmorpholine, followed by the addition of sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature under nitrogen for 15 minutes and then further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups.
Oxidation Reactions: The thienopyridine core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield 7-methoxy-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile.
Scientific Research Applications
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Uniqueness
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group.
Properties
Molecular Formula |
C9H5BrN2OS |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2OS/c1-12-4-7(10)8-6(9(12)13)2-5(3-11)14-8/h2,4H,1H3 |
InChI Key |
IZTUZMLJNVPGHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C#N)Br |
Origin of Product |
United States |
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